N-(2-Aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide hydrochloride
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Overview
Description
N-(2-Aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminoethyl group, a methoxyphenyl group, and a pyrrolidine ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl group and the aminoethyl group. The final step involves the formation of the hydrochloride salt.
Pyrrolidine Ring Formation: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine ring.
Aminoethyl Group Addition: The aminoethyl group can be introduced through a reductive amination reaction.
Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aminoethyl derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance binding affinity and specificity. The pyrrolidine ring can contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide hydrochloride
- N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide hydrochloride
Uniqueness
N-(2-Aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl and chloro analogs, the methoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-(2-aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3.ClH/c1-20-12-4-2-11(3-5-12)17-9-10(8-13(17)18)14(19)16-7-6-15;/h2-5,10H,6-9,15H2,1H3,(H,16,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIOLLLHEJLMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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